molecular formula C13H21N3O2S B8657440 N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide CAS No. 1057667-17-0

N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide

Cat. No. B8657440
CAS RN: 1057667-17-0
M. Wt: 283.39 g/mol
InChI Key: YZQWRIUMSMSPFF-UHFFFAOYSA-N
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Description

N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide is a useful research compound. Its molecular formula is C13H21N3O2S and its molecular weight is 283.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1057667-17-0

Product Name

N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

N-[5-(2-methylsulfanylethoxy)pyrimidin-2-yl]hexanamide

InChI

InChI=1S/C13H21N3O2S/c1-3-4-5-6-12(17)16-13-14-9-11(10-15-13)18-7-8-19-2/h9-10H,3-8H2,1-2H3,(H,14,15,16,17)

InChI Key

YZQWRIUMSMSPFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC=C(C=N1)OCCSC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(5-Hydroxypyrimidin-2-yl)hexanamide (8.18 g, 39 mmol) and triphenylphosphine (20.5 g, 78 mmol) were mixed, and dried under reduced pressure, and then the atmosphere was substituted with argon. These substances were dissolved by heating in anhydrous N,N-dimethylformamide (80 mL), and the solution was cooled to room temperature, and then added with 2-methylthioethanol (5.4 g, 58.6 mmol). The reaction mixture was added with DEAD (2.2 M solution in toluene, 26.6 mL, 58.6 mmol) on an ice bath, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was added with water (300 mL), and the mixture was stirred for 15 minutes, and then and extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, the resulting residue was dissolved in saturated ammonia in methanol (60 mL), and the solution was left at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→hexane:acetone=2:1), and the concentrated residue was dissolved in chloroform by heating. The crystals obtained by ice cooling of the solution were removed, and the filtrate was concentrated under reduced pressure. The residue was recrystallized from chloroform-hexane to obtain N-{5-[2-(methylthio)ethoxy]pyrimidin-2-yl}hexanamide (6.8 g, 61%) as pale dark brown solid.
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
26.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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